
Spectroscopic comparison of Ethyl 2-methyl-4-
pentenoate and its isomers

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Ethyl 2-methyl-4-pentenoate

Cat. No.: B044335 Get Quote

A comprehensive spectroscopic comparison of Ethyl 2-methyl-4-pentenoate and its isomers

is presented for researchers, scientists, and professionals in drug development. This guide

provides a detailed analysis of ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS)

data to facilitate the differentiation and characterization of these structurally related

compounds.

Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for Ethyl 2-methyl-4-pentenoate
and a selection of its isomers. These isomers include positional isomers, where the double

bond or the methyl group is at a different position, and stereoisomers.

Table 1: ¹H NMR Spectroscopic Data (Chemical Shifts (δ) in ppm, J in Hz)
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Compound δ (ppm) and Multiplicity Assignment

Ethyl 2-methyl-4-pentenoate

5.85-5.71 (m, 1H), 5.10-4.99

(m, 2H), 4.12 (q, J=7.1, 2H),

2.55 (m, 1H), 2.30 (m, 2H),

1.25 (t, J=7.1, 3H), 1.15 (d,

J=6.8, 3H)

=CH-, =CH₂, -OCH₂-, -

CH(CH₃)-, -CH₂-CH=, -

OCH₂CH₃, -CH(CH₃)-

Ethyl 4-pentenoate[1]

5.88-5.75 (m, 1H), 5.08-4.98

(m, 2H), 4.13 (q, J=7.1, 2H),

2.42-2.32 (m, 4H), 1.25 (t,

J=7.1, 3H)

=CH-, =CH₂, -OCH₂-, -CH₂-

C=O and -CH₂-CH=, -

OCH₂CH₃

Ethyl 3-pentenoate

5.60-5.50 (m, 2H), 4.14 (q,

J=7.2, 2H), 3.00 (d, J=5.0, 2H),

1.70 (d, J=6.0, 3H), 1.26 (t,

J=7.2, 3H)

-CH=CH-, -OCH₂-, -CH₂-C=O,

=CH-CH₃, -OCH₂CH₃

Ethyl 2-pentenoate

6.95 (dt, J=15.6, 6.9, 1H), 5.82

(dt, J=15.6, 1.6, 1H), 4.18 (q,

J=7.1, 2H), 2.22 (m, 2H), 1.28

(t, J=7.1, 3H), 1.05 (t, J=7.5,

3H)

-CH=CH-C=O, -CH=CH-C=O,

-OCH₂-, -CH₂-CH₃, -OCH₂CH₃,

-CH₂-CH₃

Ethyl 2-methyl-2-pentenoate

6.05 (tq, J=7.3, 1.4, 1H), 4.15

(q, J=7.1, 2H), 2.15 (m, 2H),

1.80 (s, 3H), 1.27 (t, J=7.1,

3H), 1.04 (t, J=7.5, 3H)

=CH-, -OCH₂-, -CH₂-CH₃,

=C(CH₃)-, -OCH₂CH₃, -CH₂-

CH₃

Table 2: ¹³C NMR Spectroscopic Data (Chemical Shifts (δ) in ppm)
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Compound δ (ppm)

Ethyl 2-methyl-4-pentenoate 175.8, 134.9, 117.3, 60.4, 41.2, 38.7, 17.1, 14.2

Ethyl 4-pentenoate[2][3] 173.1, 137.1, 115.4, 60.3, 33.5, 29.0, 14.2

Ethyl 3-pentenoate 172.1, 129.5, 122.0, 60.2, 37.8, 17.9, 14.2

Ethyl 2-pentenoate 166.5, 144.8, 121.5, 60.1, 25.7, 14.3, 12.3

Ethyl 2-methyl-2-pentenoate[4] 168.5, 141.2, 128.4, 60.0, 22.5, 14.3, 13.9, 12.5

Table 3: Infrared (IR) Spectroscopic Data (Key Absorption Bands in cm⁻¹)

Compound C=O Stretch C=C Stretch C-O Stretch =C-H Bending

Ethyl 2-methyl-4-

pentenoate[5]
~1735 ~1640 ~1180 ~915, 995

Ethyl 4-

pentenoate[6][7]
~1740 ~1642 ~1175 ~914, 995

Ethyl 3-

pentenoate[8][9]
~1740 ~1655 ~1170 ~965 (trans)

Ethyl 2-

pentenoate[10]

[11]

~1725 ~1655 ~1180 ~965 (trans)

Ethyl 2-methyl-2-

pentenoate
~1715 ~1650 ~1170 ~850

Table 4: Mass Spectrometry Data (Key m/z values)
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Compound Molecular Ion (M⁺) Key Fragment Ions

Ethyl 2-methyl-4-

pentenoate[12]
142 113, 97, 88, 73, 55, 41

Ethyl 4-pentenoate[7] 128 99, 88, 73, 69, 55, 41

Ethyl 3-pentenoate 128 113, 99, 88, 83, 69, 55, 41

Ethyl 2-pentenoate[10][11][13] 128 100, 83, 73, 55, 43

Ethyl 2-methyl-2-pentenoate 142 127, 113, 97, 85, 69, 57, 41

Isomeric Relationships and Experimental Workflow
The following diagrams illustrate the relationships between the isomers and a general workflow

for their spectroscopic analysis.
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Isomers of Ethyl Pentenoate (C₈H₁₄O₂ and C₇H₁₂O₂)

C₈H₁₄O₂ Isomers

C₇H₁₂O₂ Isomers

Ethyl 2-methyl-4-pentenoate Ethyl 2-methyl-3-pentenoatePositional Isomer
Ethyl 2-methyl-2-pentenoate

Positional Isomer

Positional Isomer

Ethyl 3-methyl-4-pentenoate

Ethyl 3-methyl-3-pentenoate

Ethyl 4-methyl-4-pentenoate

Ethyl 2-ethyl-3-butenoate

Ethyl 4-pentenoate Ethyl 3-pentenoatePositional Isomer Ethyl 2-pentenoatePositional Isomer

Click to download full resolution via product page

Caption: Isomeric relationships of ethyl pentenoate derivatives.
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General Spectroscopic Analysis Workflow

Sample Preparation
(Dissolution in Deuterated Solvent for NMR,

Neat for IR, Volatilization for MS)

NMR Spectroscopy
(¹H and ¹³C)

IR Spectroscopy
(FT-IR)

Mass Spectrometry
(EI-MS)

Data Acquisition
(FID / Interferogram / Mass Spectrum)

Data Processing
(Fourier Transform / Fragmentation Analysis)

Structural Elucidation
(Comparison of Spectra)

Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of the ester was dissolved in ~0.7 mL of

deuterated chloroform (CDCl₃) containing 0.1% tetramethylsilane (TMS) as an internal

standard.
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Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.

¹H NMR Acquisition: Spectra were acquired with a spectral width of 16 ppm, a relaxation

delay of 1.0 s, and an acquisition time of 4 s. 16 scans were co-added and Fourier

transformed.

¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra were acquired with a spectral width

of 250 ppm, a relaxation delay of 2.0 s, and an acquisition time of 1.5 s. 512 scans were co-

added and Fourier transformed.

Infrared (IR) Spectroscopy
Sample Preparation: A thin film of the neat liquid sample was placed between two potassium

bromide (KBr) plates.[14]

Instrumentation: FT-IR spectra were recorded on a spectrometer equipped with a deuterated

triglycine sulfate (DTGS) detector.[14]

Data Acquisition: Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹. 32 scans were co-added to obtain the final spectrum.[14]

Mass Spectrometry (MS)
Sample Introduction: Samples were introduced into the mass spectrometer via a gas

chromatograph (GC) equipped with a capillary column.

Instrumentation: Electron ionization (EI) mass spectra were obtained using a mass

spectrometer with the ion source temperature maintained at 230 °C and the electron energy

set to 70 eV.[15][16][17][18]

Data Acquisition: Mass spectra were scanned over the m/z range of 35-350. The resulting

fragmentation patterns were analyzed and compared.[17]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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